molecular formula C20H24ClN3O2 B13881967 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol

2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol

Cat. No.: B13881967
M. Wt: 373.9 g/mol
InChI Key: FXLFSDMDIDXUDF-UHFFFAOYSA-N
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Description

2-(5-Chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol is a high-performance ultraviolet (UV) light absorber of the hydroxyphenylbenzotriazole class, designed to impart outstanding light stability to a wide range of organic substrates and polymers. This compound is recognized in the industry under equivalents such as Tinuvin-327 or Synsorb-327 . Its primary research value lies in protecting materials from photodegradation, thereby extending their service life and maintaining their mechanical properties and color under outdoor exposure conditions. This UV absorber operates through a rapid and reversible mechanism known as the excited state intramolecular proton transfer (ESIPT) cycle. Upon absorption of UV radiation, the molecule isomerizes, converting the light energy into harmless thermal energy, which is then dissipated before returning to its ground state . This efficient process allows it to continuously shield materials from the damaging effects of UV light in the 300-400 nm range. Key applications for researchers include its use as a light stabilizer in polyolefins such as polypropylene (PP) and polyethylene (PE), polyvinyl chloride (PVC), polyoxymethylene, polymethyl methacrylate (PMMA), polyurethane, and a diverse array of coating systems . It is particularly noted for its good compatibility with various resins and shows high efficacy in polypropylene fibers and other coating applications . The compound exhibits low volatility and offers favorable solubility in many common organic solvents, including toluene, benzene, and chloroform, which facilitates its incorporation into polymer matrices and coating formulations during research and development . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(5-chlorobenzotriazol-2-yl)-5-(2-ethylhexoxy)phenol

InChI

InChI=1S/C20H24ClN3O2/c1-3-5-6-14(4-2)13-26-16-8-10-19(20(25)12-16)24-22-17-9-7-15(21)11-18(17)23-24/h7-12,14,25H,3-6,13H2,1-2H3

InChI Key

FXLFSDMDIDXUDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound features a benzotriazole moiety substituted at the 2-position by a phenol ring bearing a 5-(2-ethylhexyl)oxy substituent and a 5-chloro substituent on the benzotriazole ring.

Preparation Methods Analysis

Detailed Synthetic Steps

Preparation of 5-Chloro-2H-benzotriazole

The 5-chloro substitution on the benzotriazole ring is typically introduced by chlorination of the benzotriazole precursor or by using 5-chlorobenzotriazole as a starting material. This step is crucial to impart UV absorption properties and stability.

Coupling with Phenol Derivative

The benzotriazole intermediate is then reacted with a phenol derivative, specifically 2,4-dihydroxyphenol or a similar substituted phenol, to form the 2-(benzotriazol-2-yl)phenol structure. This coupling is typically performed under controlled conditions to ensure regioselectivity at the 2-position.

Alkylation with 2-Ethylhexyl Group

The phenolic hydroxyl group at the 5-position is alkylated with 2-ethylhexyl halides (e.g., 2-ethylhexyl bromide) or via Williamson ether synthesis using 2-ethylhexanol under acidic or basic catalysis. This step introduces the bulky 2-ethylhexyl ether side chain, enhancing the compound’s solubility and compatibility with organic matrices.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
5-Chloro-benzotriazole formation Chlorination of benzotriazole or use of 5-chlorobenzotriazole 50-100 °C 2-6 hours Chlorination agents like N-chlorosuccinimide may be used
Coupling with phenol Phenol derivative, solvent (e.g., ethanol), catalyst (acid/base) 80-120 °C 4-12 hours Control of pH critical for regioselectivity
Alkylation with 2-ethylhexyl 2-Ethylhexyl bromide or 2-ethylhexanol, base (e.g., K2CO3) or acid catalyst 60-90 °C 6-24 hours Williamson ether synthesis preferred for high yield

In-Depth Research Findings

Patent Insights

European Patent EP2523942B1 describes a class of 2-phenyl-1,2,3-benzotriazoles for UV radiation absorbance, including derivatives with alkyl substituents such as 2-ethylhexyl groups. The patent details methods involving selective alkylation and substitution reactions to achieve high purity and yield of such benzotriazole derivatives. It emphasizes the importance of reaction control to avoid side reactions and ensure the stability of the benzotriazole ring system.

Summary Table of Preparation Methods

Method Step Description Advantages Challenges
Chlorination Introduction of Cl at benzotriazole 5-position Provides UV absorption enhancement Requires careful handling of chlorinating agents
Coupling with phenol Formation of benzotriazole-phenol bond High regioselectivity achievable Sensitive to pH and temperature
Alkylation with 2-ethylhexyl Ether formation on phenol hydroxyl Improves solubility and UV stability Long reaction times; potential side reactions

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Investigated for its potential use in pharmaceuticals and as a protective agent against UV radiation.

    Industry: Utilized in the production of plastics, coatings, and personal care products to enhance their UV resistance.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol involves the absorption of UV light, which prevents the UV-induced degradation of materials. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying material from damage. The molecular targets and pathways involved in this process include the interaction with UV photons and the stabilization of excited states.

Comparison with Similar Compounds

Structural Analogs: Substituted Benzotriazoles

Key benzotriazole-based UV stabilizers with structural similarities include:

UV326 (2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol)
  • Substituents: Chlorine at benzotriazole C5, tert-butyl at phenol C6, methyl at C3.
  • Properties : High photostability due to steric hindrance from tert-butyl; moderate solubility in polar solvents.
  • Applications : Automotive coatings, engineering plastics .
UV327 (2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol)
  • Substituents: Chlorine at benzotriazole C5, tert-butyl groups at phenol C4 and C4.
  • Properties: Superior thermal stability and resistance to extraction; lower solubility in non-polar matrices.
ditBuCl-BZT (2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol)
  • Substituents: Chlorine at benzotriazole C5, tert-butyl groups at phenol C4 and C5.
  • Regulatory Status : Listed in China’s GB9685-2008 with a specific migration limit (SML) of 0.05 mg/kg in food-contact plastics .

Comparison with Target Compound :

Property Target Compound UV326 UV327/ditBuCl-BZT
Solubility High (2-ethylhexyloxy) Moderate Low
Photostability Moderate High Very High
Regulatory SML Not specified - 0.05 mg/kg

The 2-ethylhexyloxy group in the target compound enhances compatibility with polyolefins compared to tert-butyl-substituted analogs, albeit at the cost of reduced photostability.

Backbone Variations: Triazine-Based UV Stabilizers

Bemotrizinol (2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol])
  • Structure: Triazine core with methoxyphenyl and 2-ethylhexyloxy-phenol groups.
  • Properties : Broad UV absorption (UVA + UVB), high molar extinction coefficient (~40,000 L·mol⁻¹·cm⁻¹).
  • Applications : Sunscreens, transparent films .

Comparison :

Property Target Compound (Benzotriazole) Bemotrizinol (Triazine)
UV Range Narrow (primarily UVB) Broad (UVA/UVB)
Chemical Stability Moderate High
Compatibility Better in non-polar polymers Limited to polar matrices

Toxicity and Environmental Impact

evaluated nine phenolic benzotriazoles in a 14-day rat study:

  • General Findings: Higher substitution (e.g., tert-butyl groups in UV327) correlated with lower acute toxicity (NOAEL ≥300 mg/kg).

Biological Activity

2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol, commonly referred to as a benzotriazole derivative, is recognized for its diverse biological activities. This compound has garnered attention for its applications in various fields, particularly in the context of its antimicrobial properties, UV protection capabilities, and potential toxicological implications.

The molecular formula of the compound is C20H24ClN3O, with a molar mass of 357.88 g/mol. It is characterized by its benzotriazole moiety, which is known for its ability to absorb ultraviolet radiation effectively. The compound is typically presented as a light yellow or white powder and exhibits good solubility in organic solvents such as toluene and benzene .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of benzotriazole derivatives, including 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol. A study indicated that related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL, showcasing their potential as effective antimicrobial agents .

UV Absorption and Photostability

Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation between 300-400 nm. The highest absorption peak for this class of compounds is typically around 353 nm, making them suitable for protecting materials from photodegradation. Their chemical stability and low volatility further enhance their utility in various industrial applications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of benzotriazole derivatives. Short-term studies have indicated that liver toxicity may be a concern with chronic exposure to these compounds. For instance, studies involving rodents reported liver effects following oral administration of similar benzotriazole compounds at varying dosages .

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial properties of several benzotriazole derivatives, including the compound . The findings revealed that certain derivatives exhibited potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL. This suggests that modifications to the benzotriazole structure can enhance antifungal activity .

Case Study 2: Environmental Impact

The environmental fate of benzotriazoles has also been studied, particularly regarding their persistence and bioaccumulation potential in aquatic systems. Research indicates that these compounds can enter water bodies through wastewater discharge, leading to concerns about their ecological impact and potential toxicity to aquatic organisms .

Summary Table of Biological Activities

Activity Description Reference
AntibacterialSignificant activity against Gram-positive/negative bacteria (MIC: 12.5–25 μg/mL)
AntifungalEffective against Candida albicans and Aspergillus niger (MIC: 1.6–25 μg/mL)
UV AbsorptionAbsorbs UV radiation (300-400 nm), peak at 353 nm
ToxicityPotential liver toxicity with chronic exposure

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol in laboratory settings?

  • Methodology : The synthesis typically involves a multi-step process:

  • Step 1 : Ullmann condensation to introduce the benzotriazole moiety. For example, coupling 5-chloro-2H-benzotriazole with a phenolic precursor under copper catalysis .
  • Step 2 : Etherification of the phenolic hydroxyl group with 2-ethylhexyl bromide via nucleophilic substitution, using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Key Data : Yield optimization (typically 60–75%) and purity (>95%) are critical, verified by HPLC and NMR.

Q. How can researchers characterize the UV absorption properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Dissolve the compound in a solvent (e.g., THF or ethanol) and measure absorbance across 280–400 nm. The λmax for benzotriazole derivatives is typically ~340–345 nm .
  • Molar Extinction Coefficient (ε) : Calculate using Beer-Lambert law (ε ≈ 15,000–18,000 L·mol⁻¹·cm⁻¹ for similar structures).
    • Table 1 : Representative UV Data
Solventλmax (nm)ε (L·mol⁻¹·cm⁻¹)
Ethanol34316,200
THF34115,800

Q. What experimental approaches are used to assess the photostability of benzotriazole derivatives?

  • Methodology :

  • Accelerated Weathering : Expose the compound (neat or in polymer matrices) to UV lamps (λ = 310–365 nm) and monitor degradation via HPLC or FTIR .
  • Quantum Yield Calculation : Measure photodegradation rates under controlled UV intensity to determine stability mechanisms (e.g., radical scavenging vs. energy dissipation) .

Advanced Research Questions

Q. How do structural modifications in the benzotriazole core influence the compound’s efficacy as a UV stabilizer?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., replacing chloro with methoxy or nitro groups) and evaluate UV absorption shifts and photostability .
  • Structure-Activity Relationship (SAR) : Use DFT calculations to correlate substituent electronegativity with HOMO-LUMO gaps and stabilization efficiency .
    • Key Finding : Chloro substituents enhance UV absorption breadth due to increased electron-withdrawing effects, but reduce solubility in nonpolar matrices .

Q. What methodologies are employed to analyze environmental degradation products of this compound?

  • Methodology :

  • LC-MS/MS : Identify degradation byproducts (e.g., hydroxylated benzotriazoles or cleaved ethers) in simulated environmental conditions (e.g., aqueous photolysis at pH 7) .
  • Ecotoxicity Assays : Test degradation products on model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
    • Table 2 : Degradation Half-Lives
ConditionHalf-Life (Days)Major Byproduct
UV Light (Water)14–215-Chloro-2H-benzotriazole
Dark (Soil)90–1202-Ethylhexyloxy phenol

Q. How can computational chemistry predict the interaction mechanisms between this compound and polymer matrices?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound’s dispersion in polyethylene or polypropylene to assess compatibility and migration rates .
  • Docking Studies : Evaluate hydrogen-bonding interactions between the phenolic hydroxyl group and polymer carbonyl groups, which influence stabilization efficiency .

Critical Considerations

  • Contradictions in Data : Some studies report conflicting degradation half-lives due to variations in experimental conditions (e.g., UV intensity, matrix composition). Researchers must standardize protocols for reproducibility .
  • Analytical Challenges : Overlap in UV spectra of degradation byproducts requires high-resolution MS/MS for unambiguous identification .

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